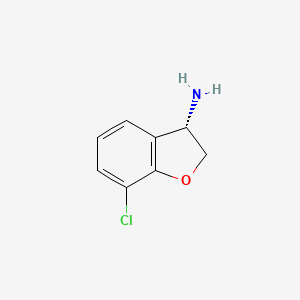

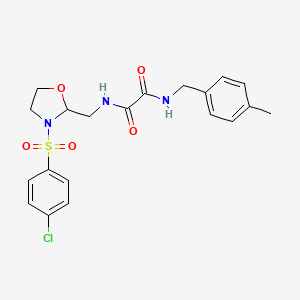

![molecular formula C17H16ClN3O4 B2552792 N-[(3-乙酰基-4,5-二氢-5-异恶唑基)甲基]-3-(2-氯苯基)-5-甲基-4-异恶唑羧酰胺 CAS No. 344277-56-1](/img/structure/B2552792.png)

N-[(3-乙酰基-4,5-二氢-5-异恶唑基)甲基]-3-(2-氯苯基)-5-甲基-4-异恶唑羧酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

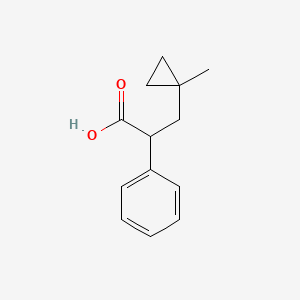

The compound N-[(3-acetyl-4,5-dihydro-5-isoxazolyl)methyl]-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxamide is a synthetic molecule that appears to be structurally related to various isoxazole derivatives with potential biological activities. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related isoxazole compounds and their synthesis, which can provide insights into the possible synthetic routes and biological activities of the compound .

Synthesis Analysis

The synthesis of isoxazole derivatives typically involves the cyclization of appropriate precursors. For instance, the synthesis of N-(3,5-diphenyl-4,5-dihydro-1,2-oxazol-4-yl)methyl aniline derivatives, as mentioned in paper , involves the reaction of aromatic ketones with aromatic aldehydes in the presence of a base to form chalcones, which are then reacted with hydroxylamine hydrochloride to afford isoxazoline derivatives. These derivatives are further modified through condensation reactions with other reagents such as formaldehyde and benzocaine or sulphanilamide. This suggests that the synthesis of N-[(3-acetyl-4,5-dihydro-5-isoxazolyl)methyl]-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxamide could similarly involve the formation of an isoxazoline ring followed by acetylation and further functionalization to introduce the chlorophenyl and carboxamide groups.

Molecular Structure Analysis

The molecular structure of isoxazole derivatives is characterized by the presence of a five-membered ring containing one oxygen and one nitrogen atom. The X-ray crystallographic data provided for compound 3i in paper would be similar to the type of structural analysis that could be performed for the compound . Such analysis would confirm the exact configuration of the substituents around the isoxazole rings and provide detailed information about bond lengths and angles, which are crucial for understanding the compound's reactivity and interactions with biological targets.

Chemical Reactions Analysis

Isoxazole derivatives can participate in various chemical reactions due to the reactive nature of the isoxazole ring. The presence of acetyl and carboxamide groups in the compound suggests that it could undergo reactions typical of these functional groups, such as nucleophilic acyl substitution or condensation reactions. The specific reactivity patterns would depend on the electronic and steric effects of the substituents on the isoxazole rings.

Physical and Chemical Properties Analysis

The physical and chemical properties of isoxazole derivatives, such as solubility, melting point, and stability, are influenced by the nature of their substituents. The presence of a chlorophenyl group could increase the compound's lipophilicity, potentially affecting its solubility in organic solvents versus water. The acetyl group could be involved in hydrogen bonding, influencing the compound's boiling point and melting point. These properties are essential for determining the compound's suitability for use in various applications, including medicinal chemistry.

Relevant Case Studies

While the provided papers do not discuss case studies involving the exact compound , they do provide insights into the biological activities of related isoxazole derivatives. For example, paper discusses the binding selectivities and pharmacological activities of cannabinoid receptor antagonists, which could be relevant if the compound targets similar biological pathways. Paper evaluates the antiproliferative activities of benzohydrazide and oxadiazole derivatives against cancer cells, suggesting that the compound could also be tested for such activities. Paper screens isoxazoline derivatives for antitubercular activity, indicating a potential application in infectious disease research.

科学研究应用

药物化学中的异恶唑啉衍生物

异恶唑啉,包括与查询分子结构相似的化合物,因其显著的生物学和药用特性而被探索。这些含氮和氧的杂环是唑类家族的一部分,以其作为抗癌剂的潜力而著称。天然来源中异恶唑啉衍生物的存在、它们的提取及其作为抗癌剂的利用以及实现这些化合物的合成途径已被全面综述。结构-活性关系和影响抗癌活性的立体化学方面也已得到讨论,突出了基于异恶唑啉骨架创建新型抗癌药物的持续研究和开发工作 (Kaur 等,2014 年)。

新型合成阿片类药物研究

对过去开发的非芬太尼新型合成阿片受体激动剂(包括 N-取代苯甲酰胺和乙酰胺(俗称 U 型药物)和 4-氨基环己醇)的化学和药理学进行详细综述,对它们作为滥用物质出现的全面透视。这包括同行评审文献、专利和国际预警系统的数据,重点关注化合物 U-47700 的短暂欣快作用和滥用潜力。该综述强调了国际预警系统在追踪新出现的精神活性物质中的重要性,促进了对详细风险评估的响应行动,并强调了对可能接下来出现的化合物进行先发制人研究的必要性 (Sharma 等,2018 年)。

阿斯巴甜中天冬酰部分的代谢

研究综述了动物和人类中阿斯巴甜的天冬酰部分的代谢,描述了产生天冬氨酸、苯丙氨酸和甲醇的水解过程。本综述详细阐述了天冬氨酸的代谢途径、其转化为 CO2、掺入身体成分以及阿斯巴甜的天冬酰部分与膳食天冬氨酸之间的代谢相似性。它全面展示了天冬氨酸在代谢中的作用及其对健康的意义 (Ranney 和 Oppermann,1979 年)。

属性

IUPAC Name |

N-[(3-acetyl-4,5-dihydro-1,2-oxazol-5-yl)methyl]-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClN3O4/c1-9(22)14-7-11(25-20-14)8-19-17(23)15-10(2)24-21-16(15)12-5-3-4-6-13(12)18/h3-6,11H,7-8H2,1-2H3,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMAPQOGTHHEPBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCC3CC(=NO3)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

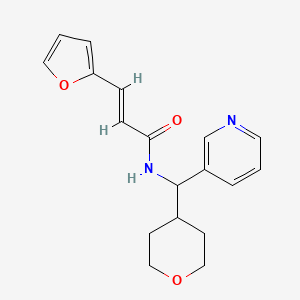

![(Z)-2-(4-chlorobenzoyl)-3-(methylsulfanyl)-3-[(2-morpholinoethyl)amino]-2-propenenitrile](/img/structure/B2552709.png)

![2-[(2-Propan-2-ylpyrazol-3-yl)amino]acetic acid](/img/structure/B2552712.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide](/img/structure/B2552724.png)

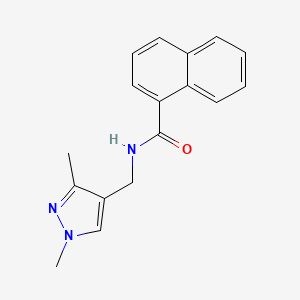

![4-methyl-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2552726.png)

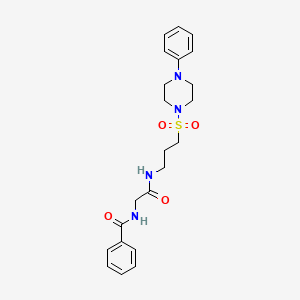

![Ethyl 2-{1-[(4-chloroanilino)carbonyl]-3-oxo-2-piperazinyl}acetate](/img/structure/B2552727.png)